molecular formula C17H14BrN3O3S B2830295 N-(4-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 921521-25-7

N-(4-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2830295
CAS No.: 921521-25-7
M. Wt: 420.28
InChI Key: DCEGEXPRYWSLEH-UHFFFAOYSA-N
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Description

N-(4-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H14BrN3O3S and its molecular weight is 420.28. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antiprotozoal Activities

A study by Ismail et al. (2004) described the synthesis of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, showcasing strong DNA affinities and significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, indicating potential antiprotozoal applications. This reflects on the broader class of compounds to which N-(4-(2-((4-Bromo-3-Methylphenyl)Amino)-2-Oxoethyl)Thiazol-2-Yl)Furan-2-Carboxamide belongs, suggesting its potential utility in developing treatments for protozoal infections (Ismail et al., 2004).

Synthesis and Reactivity for Further Chemical Research

Research by Aleksandrov and El’chaninov (2017) on the synthesis and reactivity of related furan and thiazole derivatives highlights the methodological advancements in creating such compounds. These studies provide a foundation for understanding the chemical properties and reactivity of N-(4-(2-((4-Bromo-3-Methylphenyl)Amino)-2-Oxoethyl)Thiazol-2-Yl)Furan-2-Carboxamide, which could be useful for further chemical synthesis and modifications for targeted scientific applications (Aleksandrov & El’chaninov, 2017).

Antimicrobial Activity Evaluation

A study conducted by Cakmak et al. (2022) on a thiazole-based heterocyclic amide similar to the compound evaluated its antimicrobial activity against various microorganisms. The compound showed promising antimicrobial properties, suggesting potential applications in developing new antimicrobial agents. This indicates the potential of N-(4-(2-((4-Bromo-3-Methylphenyl)Amino)-2-Oxoethyl)Thiazol-2-Yl)Furan-2-Carboxamide and related compounds in antimicrobial research and development (Cakmak et al., 2022).

Energetic Materials and Functionalized Molecules

Further research into the synthesis and properties of furan and thiazole derivatives, such as the work by Yu et al. (2017), explores their use in creating insensitive energetic materials. These studies contribute to understanding how modifications to the furan and thiazole moieties can impact the thermal stability and detonation performance of energetic materials. This suggests a potential application of N-(4-(2-((4-Bromo-3-Methylphenyl)Amino)-2-Oxoethyl)Thiazol-2-Yl)Furan-2-Carboxamide in the field of material science, particularly in developing safer and more efficient energetic materials (Yu et al., 2017).

Properties

IUPAC Name

N-[4-[2-(4-bromo-3-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3S/c1-10-7-11(4-5-13(10)18)19-15(22)8-12-9-25-17(20-12)21-16(23)14-3-2-6-24-14/h2-7,9H,8H2,1H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEGEXPRYWSLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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